Potent EGFR Del19 Mutant Inhibition
A derivative incorporating the 4-(4-acetylpiperazin-1-yl)-3,5-difluoroaniline scaffold demonstrated potent inhibition of the EGFR Del19 mutant, a key driver in non-small cell lung cancer, with an IC50 of 0.300 nM [1]. In a comparative analysis from the same assay, this potency is superior to the clinically approved EGFR inhibitor gefitinib (ZD1839), which exhibited an IC50 of 0.900 nM under identical conditions [1]. This represents a 3-fold improvement in potency, highlighting the critical contribution of the optimized aniline-piperazine motif to enhanced target engagement [1].
vs 0.900 nM (Gefitinib)
3-fold higher potency
| Evidence Dimension | Inhibitory Potency (IC50) against EGFR Del19 Mutant |
|---|---|
| Target Compound Data | 0.300 nM (derivative containing the target scaffold) |
| Comparator Or Baseline | Gefitinib (ZD1839) IC50 = 0.900 nM |
| Quantified Difference | 3-fold more potent (0.300 nM vs 0.900 nM) |
| Conditions | HTRF KinEASE TK assay, 30 min pre-incubation with compound followed by ATP addition and 30 min incubation |
Why This Matters
This data directly quantifies the scaffold's value in achieving sub-nanomolar potency against a clinically relevant resistant mutant, a key differentiator for drug discovery programs targeting advanced NSCLC.
- [1] BindingDB. (2024). Assay CHEMBL_2239139 (CHEMBL5153035): Inhibition of EGFR (unknown origin) Del19 mutant. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=2&entryid=50017475 View Source
